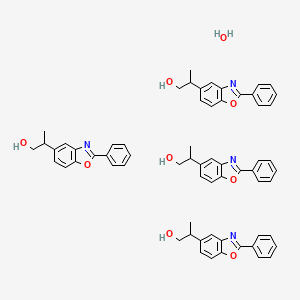
2,3-Dimethylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylaziridine is an organic compound with the molecular formula C₄H₉N It is a derivative of aziridine, characterized by a three-membered ring containing one nitrogen atom and two methyl groups attached to the second and third carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dimethylaziridine typically involves the epoxidation of 2-butene using peracetic acid, followed by conversion to an amino alcohol with ammonia. The amino alcohol is then reacted with chlorosulfonic acid to form an inner salt, which is subsequently treated with sodium hydroxide to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.
Applications De Recherche Scientifique
2,3-Dimethylaziridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-Dimethylaziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of various products depending on the reacting nucleophile . The nitrogen atom in the aziridine ring is highly reactive, making it a key site for chemical interactions. These reactions can be catalyzed by acids or bases, leading to the formation of aziridinium ions or other intermediates that facilitate further chemical transformations .
Comparaison Avec Des Composés Similaires
Aziridine: The parent compound, which lacks the methyl groups on the second and third carbon atoms.
1,2-Dimethylaziridine: A structural isomer with methyl groups attached to the first and second carbon atoms.
2,2-Dimethylaziridine: Another isomer with both methyl groups on the second carbon atom.
Uniqueness: 2,3-Dimethylaziridine is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of methyl groups on the second and third carbon atoms provides steric hindrance and electronic effects that differentiate it from other aziridine derivatives .
Propriétés
Numéro CAS |
2549-68-0 |
|---|---|
Formule moléculaire |
C4H9N |
Poids moléculaire |
71.12 g/mol |
Nom IUPAC |
2,3-dimethylaziridine |
InChI |
InChI=1S/C4H9N/c1-3-4(2)5-3/h3-5H,1-2H3 |
Clé InChI |
DNPSMEGHIHDFAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


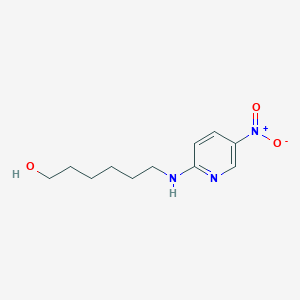
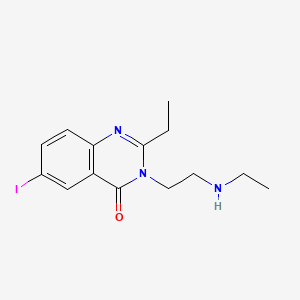
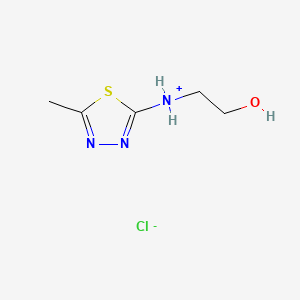
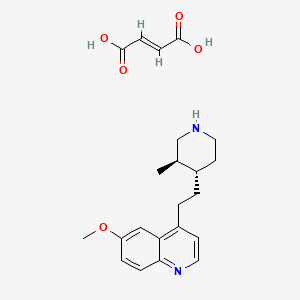
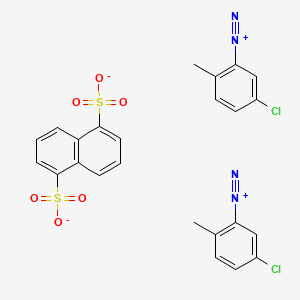
![2'-Amino-6'-(diethylamino)-3'-methoxyspiro[isobenzofuran-1[3H],9'-[9H]xanthene]-3-one](/img/structure/B13772595.png)
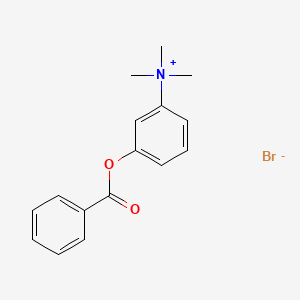
![tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate](/img/structure/B13772604.png)
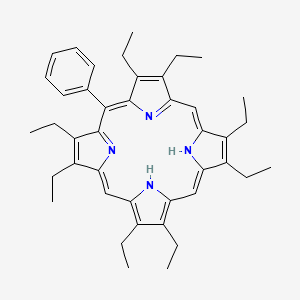

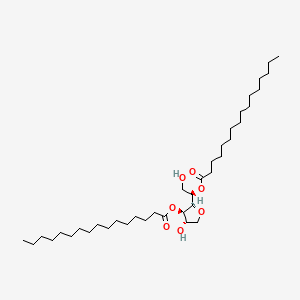
![diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate](/img/structure/B13772629.png)
![1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine](/img/structure/B13772634.png)
